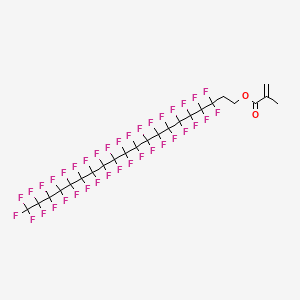

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester

Description

The compound 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroeicosyl ester is a fluorinated methacrylate ester characterized by a 20-carbon eicosyl chain with 37 fluorine atoms (heptatriacontafluoro) and a terminal trifluoromethyl group. Its molecular formula is C₂₄H₉F₃₇O₂, with a molar mass of approximately 1,382.23 g/mol (estimated). This compound belongs to a class of perfluorinated acrylates known for extreme hydrophobicity, chemical inertness, and thermal stability, making them valuable in coatings, surfactants, and specialty polymers .

Properties

CAS No. |

65104-66-7 |

|---|---|

Molecular Formula |

C24H9F37O2 C18F37CH2CH2OC(O)C(CH3)=CH2 |

Molecular Weight |

1032.3 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C24H9F37O2/c1-5(2)6(62)63-4-3-7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)17(45,46)18(47,48)19(49,50)20(51,52)21(53,54)22(55,56)23(57,58)24(59,60)61/h1,3-4H2,2H3 |

InChI Key |

OWAQRMVKMUUGIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate typically involves the reaction of a fluorinated alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.

Types of Reactions:

Polymerization: The compound undergoes free radical polymerization to form polymers with excellent water and oil repellency.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methacrylate group.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Polymers: The primary product of polymerization is poly(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Heptatriacontafluoroicosyl methacrylate), which exhibits superhydrophobic properties.

Chemistry:

- Used as a monomer in the synthesis of fluorinated polymers with unique surface properties.

Biology:

- Employed in the development of biomaterials with anti-fouling and anti-bacterial surfaces.

Medicine:

- Investigated for use in drug delivery systems due to its ability to form stable, hydrophobic coatings.

Industry:

- Widely used in coatings, adhesives, and surface treatments to impart water and oil repellency.

Mechanism of Action

The compound exerts its effects primarily through its fluorinated side chains, which create a low surface energy, hydrophobic surface. This property is crucial in applications requiring water and oil repellency. The methacrylate group allows for polymerization, enabling the formation of durable coatings and materials.

Comparison with Similar Compounds

Structural and Fluorination Differences

The following table summarizes key structural differences between the target compound and analogous fluorinated methacrylate esters:

Key Observations :

- Chain Length and Fluorination : Longer chains (e.g., C20 vs. C14) correlate with enhanced hydrophobicity and thermal stability due to increased van der Waals interactions. Higher fluorine content (e.g., 37F vs. 24F) further reduces surface energy, improving water/oil repellency .

- Branched vs. Linear Chains : Compounds with branched fluorinated groups (e.g., -CF₃ at C15 in CAS 94158-64-2) exhibit altered crystallinity and solubility compared to linear analogs. Branched chains disrupt molecular packing, reducing melting points but enhancing solubility in organic solvents .

Computational and Experimental Similarity Analysis

- Tanimoto Coefficient : Molecular similarity metrics (e.g., Tanimoto and Dice indices) quantify structural overlap. For fluorinated acrylates, similarity scores depend on shared fluorinated segments. For example, the target compound shares >80% structural similarity with CAS 4980-53-4 (C16 chain) but <60% with CAS 6014-75-1 (C14 chain) due to chain length disparities .

- Bioactivity Profiles : Fluorinated acrylates generally exhibit low bioactivity due to inertness. However, compounds with terminal -CF₃ groups (e.g., target compound and CAS 94158-64-2) may show unique interactions with proteins or lipids, warranting further study .

Biological Activity

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-heptatriacontafluoroeicosyl ester (CAS Number: 65104-64-5) is a fluorinated compound with significant industrial applications. Its unique structure imparts notable chemical stability and resistance to degradation. This article explores its biological activity based on recent studies and assessments.

- Molecular Formula : C23H7F37O2

- Molar Mass : 1018.24 g/mol

- Appearance : Colorless to pale yellow liquid with low viscosity

- Chemical Stability : High thermal and chemical resistance due to the strong carbon-fluorine bonds in its structure .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on toxicity and environmental impact. The following sections summarize key findings from research studies.

Toxicity Studies

-

Acute Toxicity :

- Studies have indicated that long-chain perfluorinated carboxylic acids (PFCAs), which share structural similarities with the compound , exhibit low to moderate toxicity. For example:

- Chronic Effects :

- Genotoxicity :

Environmental Impact Assessment

A comprehensive ecological screening assessment highlighted the persistence of long-chain PFCAs in the environment. The studies revealed that these compounds can bioaccumulate in terrestrial and marine mammals due to their stability and resistance to degradation .

Human Health Risk Assessment

A human health tier II assessment evaluated the potential risks associated with exposure to the compound during industrial use. Key findings include:

- No significant systemic toxicity was noted at exposure levels consistent with occupational settings.

- Skin irritation tests indicated that the compound is not significantly irritating to human skin .

Data Tables

Q & A

Basic: What are the critical safety protocols for handling this fluorinated acrylate ester in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH-approved P95 respirators (or EU-equivalent P1 filters) for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations. Wear full-body chemical-resistant suits, gloves inspected for integrity, and safety goggles/face shields compliant with EN 166 or NIOSH standards .

- Engineering Controls: Work in fume hoods with adequate ventilation. Avoid discharge into drainage systems to prevent environmental contamination .

- Emergency Measures: Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing with water. Consult toxicology databases for PFAS-specific first-aid protocols, as acute toxicity data for this compound are limited .

Basic: What analytical techniques are most effective for structural characterization of this highly fluorinated ester?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to resolve fluorinated chain patterns. Compare spectra with reference data for similar PFAS-acrylate esters (e.g., CAS 307-98-2 in ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm molecular weight (e.g., C20H14F25NO4S in ).

- Infrared Spectroscopy (FTIR): Identify acrylate ester carbonyl stretches (~1720 cm) and C-F vibrations (1100–1250 cm) .

Advanced: How can researchers design experiments to assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies: Conduct pH-dependent hydrolysis at 25–50°C, monitoring fluorine release via ion chromatography. PFAS esters often show resistance to hydrolysis, requiring alkaline conditions (pH >10) for cleavage .

- Microbial Degradation: Use soil or sludge microcosms spiked with -labeled compound. Track mineralization (CO release) and intermediate metabolites (e.g., perfluorooctanoic acid derivatives) via LC-MS/MS .

- Computational Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log Kow >6 expected due to fluorinated chains) .

Advanced: How can contradictory data on the thermal stability of fluorinated acrylate polymers be resolved?

Methodological Answer:

- Controlled Pyrolysis-GC/MS: Perform stepwise heating (50–400°C) under inert atmospheres to identify decomposition products (e.g., perfluoroalkyl radicals or acrylate monomers). Compare results with polymer analogs (e.g., CAS 68329-56-6 in ).

- Differential Scanning Calorimetry (DSC): Measure glass transition () and decomposition temperatures (). Discrepancies may arise from impurities or variations in fluorinated chain length .

- Cross-Linking Analysis: Use solid-state NMR to assess if thermal degradation is influenced by cross-linking density, which stabilizes some fluoropolymers .

Advanced: What strategies optimize the synthesis of copolymers using this ester while minimizing side reactions?

Methodological Answer:

- Monomer Purification: Pre-purify the ester via column chromatography (silica gel, hexane/ethyl acetate) to remove inhibitors like hydroquinone.

- Radical Polymerization: Use azobisisobutyronitrile (AIBN) at 60–70°C in fluorinated solvents (e.g., perfluorooctane) to enhance solubility and control chain length .

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track conversion rates and detect premature termination due to steric hindrance from fluorinated chains .

Advanced: How can AI-driven simulations enhance the development of applications for this fluorinated acrylate?

Methodological Answer:

- COMSOL Multiphysics Integration: Model surface energy and wettability of polymer films using AI-optimized parameters for fluorinated side chains. Validate with experimental contact angle measurements .

- Reactor Design: Use machine learning to predict optimal mixing speeds and temperatures for bulk polymerization, reducing defects like air entrapment .

- Toxicity Prediction: Train neural networks on PFAS toxicity databases to prioritize in vitro testing for overlooked endpoints (e.g., endocrine disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.